Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate
CAS No.: 364621-96-5
Cat. No.: VC21468506
Molecular Formula: C13H11ClO4
Molecular Weight: 266.67g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364621-96-5 |
|---|---|
| Molecular Formula | C13H11ClO4 |
| Molecular Weight | 266.67g/mol |
| IUPAC Name | methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C13H11ClO4/c1-16-13(15)12-7-6-9(18-12)8-17-11-5-3-2-4-10(11)14/h2-7H,8H2,1H3 |
| Standard InChI Key | RLIRFBBJPNJRGU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl |
| Canonical SMILES | COC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl |
Introduction
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate is a synthetic organic compound with the molecular formula C13H11ClO4 and a molecular weight of approximately 266.67 g/mol . It is characterized by its unique structure, which includes a furan ring and a chlorophenoxy group. This compound has been investigated for its potential biological activities, including antifungal and antimicrobial properties.
Spectral Information
Spectral data, including 1H NMR and 13C NMR spectra, are available for this compound, providing insights into its molecular structure and confirmation of its chemical identity .
Antifungal Activity
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate is being investigated for its potential as an antifungal agent, suggesting its utility in combating fungal infections.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, making it a promising candidate for further research in this area.
Synthesis and Applications
The synthesis of Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate typically involves several steps in organic chemistry, utilizing established methods for forming the furan ring and attaching the chlorophenoxy group. This compound serves as a versatile intermediate for synthesizing more complex molecules with potential applications in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Methyl 5-[(4-bromophenoxy)methyl]-2-furoate | Bromophenoxy group | Antimycobacterial, iron chelation |
| Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate | Dimethylphenoxy group | Potential anti-inflammatory, antimicrobial |
| Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate | Chlorophenoxy group | Antifungal, antimicrobial |
This comparison highlights the unique biological activities associated with different substituents on the phenoxy group, influencing their potential applications in medicine and agriculture.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume